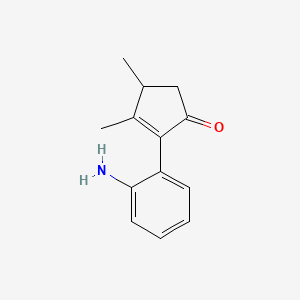

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that combines an aminophenyl group with a dimethylcyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenyl ketones with cyclopentadiene derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent . Studies have indicated that derivatives of cyclopentenones exhibit significant apoptosis-inducing properties in various cancer cell lines. For instance, research has shown that compounds similar to 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one can inhibit the Bcl-2 protein family, which is crucial for regulating apoptosis in cancer cells. This inhibition leads to increased cancer cell death, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . In vitro studies demonstrated that cyclopentenone derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Interaction with Biological Targets

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in disease processes. For example, its ability to act as a selective agonist for certain adrenergic receptors could be explored for therapeutic uses in metabolic disorders .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties . Preliminary data indicate efficacy against various bacterial strains, potentially positioning it as a candidate for developing new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and influence biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

2-Aminophenol: Shares the aminophenyl group but lacks the cyclopentene ring.

2-Aminobenzothiazole: Contains a similar aminophenyl group but with a different heterocyclic structure.

2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A derivative with additional functional groups and biological activities

Uniqueness

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its combination of an aminophenyl group with a dimethylcyclopentene ring. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

The compound 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one, also referred to as 3,4-dimethylcyclopent-2-en-1-one, is a member of the cyclopentenone family, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, emphasizing its cytotoxic effects against various cancer cell lines and its mechanisms of action.

- Molecular Formula : C7H9N

- Molecular Weight : 111.16 g/mol

- CAS Number : 30434-64-1

- Density : 0.9 g/cm³

- Boiling Point : Approximately 167.5 °C

Cytotoxicity Studies

Recent studies have highlighted the compound's selective cytotoxicity against tumor cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | CC50 (μg/mL) | Remarks |

|---|---|---|

| HSC-2 | 43.8 | Oral squamous carcinoma |

| HSC-3 | 152 | Oral squamous carcinoma |

| HSG | 118 | Salivary gland carcinoma |

| HL-60 | 14.0 | Human promyelocytic leukemia |

| HGF | 177 | Human gingival fibroblasts |

| HPC | 123 | Normal human cells |

The compound exhibited a particularly low CC50 value in HL-60 cells, indicating strong cytotoxic potential against this leukemia cell line .

The mechanism through which this compound exerts its effects appears to involve apoptosis induction. The compound interacts with key cellular pathways that regulate cell proliferation and survival:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- p53 Pathway Modulation : There is evidence suggesting that the compound may enhance the binding affinity of mutant p53 to DNA, thereby restoring some of its tumor-suppressive functions .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, leading to oxidative stress that contributes to cell death in tumor cells .

Study on Tumor Specificity

A study conducted by researchers at Manchester University examined the tumor specificity of this compound. They found that it preferentially induced apoptosis in cancerous cells while sparing normal cells, showcasing its potential as a targeted cancer therapeutic agent .

Comparative Analysis with Other Compounds

In comparison with other cyclopentenone derivatives such as 4,4-dimethylcyclopent-2-en-1-one, the this compound demonstrated superior selectivity towards tumor cells and lower toxicity towards normal cells . This specificity is crucial for developing effective cancer treatments with minimal side effects.

Properties

CAS No. |

912675-91-3 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-(2-aminophenyl)-3,4-dimethylcyclopent-2-en-1-one |

InChI |

InChI=1S/C13H15NO/c1-8-7-12(15)13(9(8)2)10-5-3-4-6-11(10)14/h3-6,8H,7,14H2,1-2H3 |

InChI Key |

LAKPILVQPVPULO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(=C1C)C2=CC=CC=C2N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.